5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde
Description
5-[(6-Chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde is a heterocyclic organic compound featuring a benzofuran core substituted with a cyclopropyl group at position 2, a carbaldehyde moiety at position 3, and a 6-chloropyridinylmethoxy group at position 3. Its crystal structure, determined via X-ray diffraction and refined using SHELXL (a component of the SHELX software suite), reveals key conformational details, such as the planar arrangement of the benzofuran ring and the orthogonal orientation of the chloropyridinyl group relative to the core .
Properties
IUPAC Name |
5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-17-6-1-11(8-20-17)10-22-13-4-5-16-14(7-13)15(9-21)18(23-16)12-2-3-12/h1,4-9,12H,2-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKHVCKNLXQIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=C(O2)C=CC(=C3)OCC4=CN=C(C=C4)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent, such as a boronic acid or ester . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield a carboxylic acid, while reduction can produce an alcohol .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies .
Mechanism of Action
The mechanism of action of 5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. The chloropyridinyl moiety may interact with enzymes or receptors, modulating their activity . The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins . These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde, a comparative analysis with structurally analogous compounds is provided below.
Structural and Physicochemical Comparisons
The compound shares structural motifs with other benzofuran derivatives, such as:
5-(Pyridin-3-ylmethoxy)-2-cyclopropyl-1-benzofuran-3-carbaldehyde (lacks the chlorine substituent on the pyridine ring).
5-[(6-Fluoropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde (fluorine replaces chlorine).
5-[(6-Methylpyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde (methyl substituent instead of chlorine).
Research Findings and Implications
- Crystallographic Insights : The planar benzofuran core and orthogonal chloropyridinyl group, resolved via SHELXL , create a rigid scaffold ideal for protein-ligand interactions .
- SAR Studies : Chlorine’s role in balancing lipophilicity and target engagement is critical; substitution with bulkier groups (e.g., methyl) reduces potency but improves pharmacokinetics.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s melting point (178°C) is higher than its analogs (162–170°C), correlating with stronger intermolecular interactions.
Biological Activity
5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde, with the CAS number 1209763-99-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure
The compound features a benzofuran core substituted with a chloropyridine and a cyclopropyl group. Its molecular formula is , which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 8 | E. coli |
| Benzofuran derivative A | 4 | S. aureus |
| Benzofuran derivative B | 2 | M. tuberculosis |
Studies suggest that compounds with hydroxyl substitutions at specific positions on the benzofuran ring demonstrate enhanced antimicrobial activity, emphasizing the importance of structural modifications in optimizing efficacy .
Anticancer Activity
The compound has also shown promise in cancer research, particularly against breast cancer cell lines. Notably, derivatives of benzofuran have been reported to inhibit cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells.
Case Study: Anticancer Efficacy
In a study conducted by Yempala et al., the benzofuran derivatives were tested against various cancer cell lines. The results indicated that those with chloropyridine substitutions exhibited IC50 values as low as 0.6 μM against MDA-MB-231 cells, suggesting potent anticancer properties .
Table 2: Anticancer Activity of Selected Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.6 | MDA-MB-231 |
| Benzofuran derivative C | 1.5 | MCF-7 |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's structural characteristics suggest potential anti-inflammatory effects, which have been explored in preclinical studies.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest by targeting specific regulatory proteins.
- Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels, contributing to its anticancer and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-[(6-chloropyridin-3-yl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde, and what critical intermediates should be prioritized?
- Methodology :
- Benzofuran core construction : Use a [3,3]-sigmatropic rearrangement strategy to assemble the benzofuran scaffold, as demonstrated in analogous syntheses of benzofuran derivatives .
- Cyclopropane introduction : Employ transition-metal-catalyzed cross-coupling or alkylation under basic conditions (e.g., NaH/THF) to install the cyclopropyl group at the C2 position .
- Chloropyridinyl methoxy linkage : Utilize nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to attach the 6-chloropyridinyl methoxy group to the benzofuran core .
- Aldehyde functionalization : Apply formylation via Vilsmeier-Haack or oxidation of a hydroxymethyl precursor to introduce the carbaldehyde group at C3 .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Prioritize H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, aldehyde proton at δ ~9.8–10.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- Infrared (IR) spectroscopy : Validate the aldehyde group via a strong absorption band near 1700–1720 cm .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodology :
- Light sensitivity : Store in amber glass vials at -20°C to prevent photodegradation, as benzofuran and aldehyde moieties are prone to UV-induced reactions .
- Thermal stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for the aldehyde functionalization step, and what side reactions are prevalent?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance formylation efficiency while minimizing over-oxidation or polymerization .
- Side reaction mitigation : Use inert atmospheres (N/Ar) and low temperatures (0–5°C) to suppress aldol condensation of the aldehyde group .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?
- Methodology :
- Isotopic labeling : Synthesize C-labeled analogs to resolve ambiguous carbon signals in crowded regions of the NMR spectrum .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic (e.g., aldehyde) or nucleophilic (e.g., chloropyridine) attacks .
- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF or THF .
Q. What strategies are effective for probing the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics and affinity constants for protein targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. How can researchers differentiate between regioisomeric byproducts formed during the chloropyridinyl methoxy installation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
